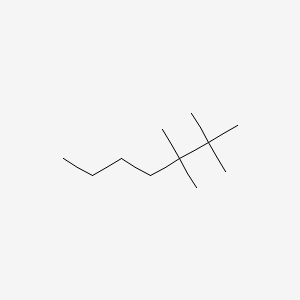

2,2,3,3-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61868-40-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,3,3-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-8-9-11(5,6)10(2,3)4/h7-9H2,1-6H3 |

InChI Key |

YPGGGWSLWOECQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylheptane

Introduction

Proposed Synthetic Pathway

The synthesis of 2,2,3,3-tetramethylheptane can be envisioned through the formation of a key tertiary alcohol intermediate, 2,2,3-trimethyl-3-heptanol, followed by a deoxygenation step. The Grignard reaction is an ideal choice for the formation of the carbon-carbon bond and the tertiary alcohol, as it involves the nucleophilic addition of an organomagnesium halide to a ketone.[1][2] The subsequent removal of the hydroxyl group is achieved via the Barton-McCombie deoxygenation, a radical-mediated reaction suitable for sterically hindered alcohols.[3][4]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,2,3-Trimethyl-3-heptanol via Grignard Reaction

This procedure details the formation of the tertiary alcohol intermediate from 3,3-dimethyl-2-butanone (pinacolone) and n-butylmagnesium bromide.[5][6]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromobutane

-

Anhydrous diethyl ether

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine.

-

A solution of 1-bromobutane in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the 1-bromobutane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining 1-bromobutane solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,3-trimethyl-3-heptanol.

-

The crude product is purified by vacuum distillation.

Step 2: Synthesis of this compound via Barton-McCombie Deoxygenation

This protocol describes the deoxygenation of the tertiary alcohol intermediate to the final alkane product.[3][7]

Materials:

-

2,2,3-Trimethyl-3-heptanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon disulfide (CS2)

-

Methyl iodide (CH3I)

-

Tributyltin hydride (Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Xanthate Ester:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, sodium hydride is added, and the mineral oil is washed away with anhydrous hexanes.

-

Anhydrous THF is added, and the suspension is cooled to 0 °C.

-

A solution of 2,2,3-trimethyl-3-heptanol in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

-

Carbon disulfide is added, and the reaction is stirred at room temperature for 1 hour.

-

Methyl iodide is then added, and the mixture is stirred overnight at room temperature.

-

The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude xanthate ester.

-

-

Deoxygenation:

-

The crude xanthate ester is dissolved in toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Tributyltin hydride and a catalytic amount of AIBN are added.[7]

-

The reaction mixture is heated to reflux for 4 hours.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield this compound.

-

Quantitative Data

| Step 1: Grignard Reaction | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Reactant | 3,3-Dimethyl-2-butanone | 100.16 | 10.0 g | 0.10 | 1.0 |

| Reagent | Magnesium | 24.31 | 2.9 g | 0.12 | 1.2 |

| Reagent | 1-Bromobutane | 137.02 | 16.4 g | 0.12 | 1.2 |

| Product | 2,2,3-Trimethyl-3-heptanol | 158.30 | ~12.7 g | ~0.08 | - |

| Theoretical Yield: | 15.8 g | ||||

| Typical Yield: | ~80% |

| Step 2: Barton-McCombie Deoxygenation | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Reactant | 2,2,3-Trimethyl-3-heptanol | 158.30 | 12.7 g | 0.08 | 1.0 |

| Reagent | Sodium Hydride (60%) | 24.00 (as NaH) | 4.8 g | 0.12 | 1.5 |

| Reagent | Carbon Disulfide | 76.14 | 30.4 g | 0.40 | 5.0 |

| Reagent | Methyl Iodide | 141.94 | 56.8 g | 0.40 | 5.0 |

| Reagent | Tributyltin Hydride | 291.06 | 46.6 g | 0.16 | 2.0 |

| Reagent | AIBN | 164.21 | 0.26 g | 0.0016 | 0.02 |

| Product | This compound | 156.31 | ~9.3 g | ~0.06 | - |

| Theoretical Yield (from alcohol): | 12.5 g | ||||

| Typical Yield (overall for step 2): | ~75% |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

Spectroscopic Profile of 2,2,3,3-Tetramethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,3,3-tetramethylheptane. Due to the absence of publicly available experimental spectra for this specific branched alkane, this document focuses on the theoretical spectroscopic characteristics derived from fundamental principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also presented. This guide is intended to serve as a valuable resource for researchers in anticipating the spectroscopic behavior of this compound and similar highly branched alkanes.

Introduction

This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₁H₂₄. As with other alkanes, its chemical reactivity is relatively low. However, its unique structural features are expected to produce a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and characterization in various chemical contexts. This guide will detail the predicted spectroscopic data and provide standardized methodologies for its experimental determination.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound based on its molecular structure and established principles of spectroscopic analysis of branched alkanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations.

| **Predicted Absorption (cm⁻¹) ** | Vibrational Mode | Expected Intensity |

| 2950-3000 | C-H stretch (sp³ hybridized) | Strong |

| 1450-1470 | C-H bend (methylene and methyl) | Medium |

| 1365-1385 | C-H bend (methyl, characteristic gem-dimethyl split) | Medium-Strong |

| ~720 | C-H rock (straight-chain CH₂) | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the chemical environments of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the different proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₂CH₂CH₂CH₃ |

| ~1.0 | Singlet | 6H | C(CH₃)₂ |

| ~1.1 | Singlet | 6H | C(CH₃)₂ |

| ~1.3 | Multiplet | 2H | -CH₂CH₂ CH₂CH₃ |

| ~1.5 | Multiplet | 2H | -CH₂ CH₂CH₂CH₃ |

The ¹³C NMR spectrum will reflect the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₂CH₂CH₂CH₃ |

| ~23 | -CH₂CH₂CH₂ CH₃ |

| ~25 | C(C H₃)₂ |

| ~28 | C(C H₃)₂ |

| ~35 | -C H₂CH₂CH₂CH₃ |

| ~38 | -C(C (CH₃)₂) |

| ~42 | -C(C (CH₃)₂) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of branched alkanes. The molecular ion peak ([M]⁺) at m/z 156 may be of low abundance or absent.[1][2] Fragmentation will likely occur at the branching points to form stable carbocations.[1][2][3]

| Predicted m/z | Possible Fragment Ion | Notes |

| 156 | [C₁₁H₂₄]⁺ | Molecular ion (likely low abundance) |

| 141 | [C₁₀H₂₁]⁺ | Loss of a methyl radical (•CH₃) |

| 99 | [C₇H₁₅]⁺ | Cleavage at the C3-C4 bond, loss of a butyl radical (•C₄H₉) |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C2-C3 bond, loss of a pentyl radical (•C₅H₁₁) |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the heptyl chain |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, likely a base peak due to its stability |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for liquid samples of volatile organic compounds like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[4]

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Method: Solution-state NMR Spectroscopy.

Procedure:

-

Prepare the sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The typical volume is around 0.6-0.7 mL.[5]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in a spinner turbine and adjust its position for optimal homogeneity.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).

-

Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration for ¹H NMR).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume of the sample solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a volatile organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Characterization of 2,2,3,3-Tetramethylheptane and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,2,3,3-tetramethylheptane, a highly branched undecane, and its structural isomers. It details the key physicochemical properties, outlines standardized experimental protocols for characterization via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a logical framework for their analysis. This guide serves as a foundational resource for professionals requiring precise identification and differentiation of these non-polar compounds.

Physicochemical Properties

The structural arrangement of atoms in isomeric alkanes gives rise to distinct physical properties. Even among isomers with the same number of methyl branches, such as the tetramethylheptanes, the position of these branches significantly influences properties like boiling point, density, and refractive index. This compound, with its vicinal quaternary carbons, presents a unique steric profile compared to its other isomeric forms. A summary of key quantitative data is presented below for comparison.

Table 1: Physicochemical Data for this compound and Selected Isomers

| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | C₁₁H₂₄ | 61868-40-4 | 180 - 181[1][2] | 0.769[1] | 1.431[1] |

| 2,2,3,4-Tetramethylheptane | C₁₁H₂₄ | 61868-41-5 | Data Not Available | Data Not Available | Data Not Available |

| 2,2,4,5-Tetramethylheptane | C₁₁H₂₄ | 61868-45-9 | Data Not Available | Data Not Available | Data Not Available |

| 2,2,5,5-Tetramethylheptane | C₁₁H₂₄ | 61868-47-1 | Data Not Available | Data Not Available | Data Not Available |

| 2,3,3,6-Tetramethylheptane | C₁₁H₂₄ | Not Available | 175[3] | 0.752[3] | 1.4212[3] |

| 2,3,4,5-Tetramethylheptane | C₁₁H₂₄ | 61868-53-9 | Data Not Available | Data Not Available | Data Not Available |

| 2,3,4,6-Tetramethylheptane | C₁₁H₂₄ | 61868-54-0 | Data Not Available | Data Not Available | Data Not Available |

| 3,3,5,5-Tetramethylheptane | C₁₁H₂₄ | 61868-61-9 | Data Not Available | Data Not Available | Data Not Available |

Note: The availability of experimental data for many highly branched alkane isomers is limited in public databases.

Experimental Characterization Protocols

The precise identification of this compound and its isomers relies on a combination of chromatographic separation and spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating volatile isomers and obtaining structural information based on their mass fragmentation patterns. Highly branched alkanes can be challenging to resolve, but a well-defined protocol can provide clear differentiation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the alkane mixture (e.g., 100 ppm) in a high-purity volatile solvent such as n-hexane or dichloromethane.

-

If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the saturated hydrocarbon fraction[4].

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

-

Capillary Column: A nonpolar column such as a HP-5 (fused silica, 30 m x 0.25 mm x 0.25 µm) is recommended for separating hydrocarbons based on boiling point and structure[4].

-

-

GC Parameters:

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 4°C/min to 300°C[4].

-

Final hold: Hold at 300°C for 10 minutes to elute all compounds.

-

-

-

MS Parameters:

-

Data Analysis:

-

Isomers are identified by their unique retention times. Generally, more highly branched, compact isomers have lower boiling points and elute earlier than their less branched counterparts.

-

Mass spectra of alkanes are characterized by fragmentation patterns of alkyl cations. While many isomers produce similar fragments (e.g., m/z 57, 71, 85), the relative intensities of key fragments, particularly those resulting from cleavage at branching points, can be used for structural confirmation. Soft ionization techniques may be required for complex mixtures where EI leads to identical fragments[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation:

-

Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.

-

Probe: 5 mm broadband probe.

-

-

¹H NMR Spectroscopy:

-

Experiment: Standard proton spectrum acquisition.

-

Spectral Parameters:

-

Pulse Angle: 30-45°.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

Analysis: Protons on alkyl groups in alkanes typically appear in the highly shielded upfield region of the spectrum (approx. 0.7-1.5 ppm)[6]. The chemical shift, signal multiplicity (singlet, doublet, triplet, etc.), and integration are used to determine the structure. For this compound, one would expect distinct signals for the different methyl and methylene groups.

-

-

¹³C NMR Spectroscopy:

-

Experiment: Proton-decoupled carbon spectrum acquisition (e.g., zgpg30). DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Spectral Parameters:

-

Pulse Angle: 30°.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096.

-

-

Analysis: Carbon atoms in branched alkanes have distinct chemical shifts[7]. Quaternary carbons (like C2 and C3 in the target molecule) appear as singlets and are typically more deshielded (30-40 ppm) than methylene (CH₂) and methyl (CH₃) carbons (10-30 ppm)[6]. The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms, providing a clear fingerprint of the isomer's structure[8].

-

Biological Activity and Signaling Pathways

Simple saturated alkanes, including this compound and its isomers, are highly non-polar and chemically inert. They lack functional groups that can participate in the specific interactions (e.g., hydrogen bonding, electrostatic interactions) required for binding to biological receptors or enzymes. Consequently, these molecules are not known to be involved in any biological signaling pathways and are generally considered to have low toxicity, acting primarily as simple asphyxiants or defatting agents at very high concentrations. Their relevance in drug development is typically as inert solvents or components of formulation excipients rather than as active pharmaceutical ingredients.

Visualizations

Experimental Workflow for Isomer Characterization

The following diagram illustrates the logical workflow for the separation and identification of this compound and its isomers.

Caption: A flowchart of the analytical process for characterizing alkane isomers.

Structural Relationships of Tetramethylheptane Isomers

This diagram illustrates the structural differences between this compound and two of its isomers, highlighting the positional changes of the four methyl groups on the heptane backbone.

Caption: Structural relationship between selected tetramethylheptane isomers.

References

- 1. This compound [stenutz.eu]

- 2. This compound [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 5. pragolab.cz [pragolab.cz]

- 6. Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Elucidation of Tetramethylheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation of tetramethylheptane isomers. Given the chemical similarity and the vast number of potential isomers, distinguishing between these highly branched alkanes presents a significant analytical challenge. This document details the application of gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy for the separation and identification of these compounds.

Introduction to Tetramethylheptane Isomers

Tetramethylheptane (C₁₁H₂₄) is an alkane with numerous structural isomers. The arrangement of the seven carbon atoms of the heptane backbone and the four methyl groups leads to a wide variety of molecular structures. These isomers often exhibit subtle differences in their physicochemical properties, making their individual identification complex. Accurate structural elucidation is crucial in various fields, including petrochemical analysis, environmental science, and as reference standards in drug development, where isomeric purity can be critical.

The primary challenge in the analysis of tetramethylheptane isomers lies in their similar boiling points and mass spectral fragmentation patterns. Therefore, a combination of chromatographic and spectroscopic techniques is typically required for unambiguous identification.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For tetramethylheptane isomers, the choice of the capillary column and the temperature program is critical for achieving optimal separation.

Experimental Protocol: GC-FID Analysis

A typical experimental setup for the gas chromatographic analysis of tetramethylheptane isomers using a Flame Ionization Detector (FID) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the tetramethylheptane isomer mixture in a volatile solvent such as hexane or pentane (e.g., 1 mg/mL).

-

If necessary, filter the sample to remove any particulate matter.

-

-

Instrumentation:

-

Gas Chromatograph: A standard GC system equipped with a capillary column inlet and a Flame Ionization Detector (FID).

-

Capillary Column: A nonpolar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-1 or DB-5), is recommended. Typical dimensions are 30-60 meters in length, 0.25-0.32 mm internal diameter, and a film thickness of 0.25 µm.

-

Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 to 100:1, to avoid column overloading.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 10 minutes.

-

-

Detector Temperature: 300 °C.

-

-

Data Analysis:

-

Identify the retention time for each separated isomer.

-

For more robust identification, calculate the Kovats Retention Index (RI) for each peak by running a series of n-alkanes under the same chromatographic conditions. The RI is calculated using the following formula for a temperature-programmed run:

-

RI = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

-

Where:

-

t_R(x) is the retention time of the unknown.

-

t_R(n) is the retention time of the n-alkane eluting before the unknown.

-

t_R(n+1) is the retention time of the n-alkane eluting after the unknown.

-

n is the carbon number of the n-alkane eluting before the unknown.

-

-

-

Data Presentation: Gas Chromatography

The following table summarizes the expected Kovats Retention Indices for various tetramethylheptane isomers on a nonpolar stationary phase. The elution order is generally determined by the boiling point of the isomers, with more compact, highly branched isomers often eluting earlier.

| Isomer | Predicted Kovats Retention Index (RI) Range on a Nonpolar Column |

| 2,2,3,3-Tetramethylheptane | 1000 - 1050 |

| 2,2,3,4-Tetramethylheptane | 1010 - 1060 |

| 2,2,4,4-Tetramethylheptane | 1020 - 1070 |

| 2,2,5,5-Tetramethylheptane | 1030 - 1080 |

| 2,2,6,6-Tetramethylheptane | 1040 - 1090 |

| 3,3,4,4-Tetramethylheptane | 1050 - 1100 |

| 3,3,5,5-Tetramethylheptane | 1060 - 1110 |

Note: These are estimated ranges. Actual values may vary depending on the specific GC column and conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the structural elucidation of organic molecules. Electron Ionization (EI) is the most common ionization technique for alkanes, which induces fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the branching of the carbon skeleton.

Experimental Protocol: GC-MS Analysis

The GC conditions for GC-MS analysis are similar to those for GC-FID. The following protocol outlines the mass spectrometry specific parameters:

-

Instrumentation:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Ion Source: Electron Ionization (EI).

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-200.

-

Scan Rate: 2-3 scans/second.

-

-

Data Analysis:

-

Identify the molecular ion (M⁺), which for tetramethylheptane will be at m/z 156. The molecular ion peak may be weak or absent in highly branched alkanes.

-

Analyze the fragmentation pattern. The fragmentation of alkanes is dominated by C-C bond cleavage to form the most stable carbocations. The base peak (the most intense peak) often corresponds to the most stable carbocation fragment.

-

Look for characteristic losses from the molecular ion, such as the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.

-

Data Presentation: Mass Spectrometry

The following table describes the expected key fragments for some tetramethylheptane isomers. The relative abundance of these fragments will vary depending on the stability of the resulting carbocations.

| Isomer | Molecular Ion (m/z 156) | Base Peak (m/z) | Other Key Fragments (m/z) |

| 2,2,6,6-Tetramethylheptane | Present, weak | 57 | 41, 43, 71, 85, 99 |

| This compound | Likely weak or absent | 57 or 71 | 41, 43, 85 |

| 2,2,4,4-Tetramethylheptane | Likely weak or absent | 57 | 41, 43, 71, 85 |

| 3,3,4,4-Tetramethylheptane | Likely weak or absent | 71 or 85 | 41, 43, 57 |

Note: The fragmentation patterns of many tetramethylheptane isomers are not extensively documented in public libraries. The base peak is often due to the formation of a stable tertiary or quaternary carbocation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules. For tetramethylheptane isomers, NMR can provide detailed information about the connectivity of carbon and hydrogen atoms, allowing for unambiguous isomer identification.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Analysis:

-

¹H NMR:

-

Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on methyl groups are typically found in the 0.8-1.2 ppm range. Methine and methylene protons will have slightly different chemical shifts.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting pattern of a signal (singlet, doublet, triplet, etc.) indicates the number of neighboring protons.

-

-

¹³C NMR:

-

Chemical Shift (δ): The chemical shift of each signal corresponds to a unique carbon environment. Methyl carbons typically appear in the 10-30 ppm range, while methylene and methine carbons are found further downfield. Quaternary carbons are the most downfield.

-

The number of signals indicates the number of chemically non-equivalent carbon atoms in the molecule, providing information about molecular symmetry.

-

-

Data Presentation: NMR Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for selected tetramethylheptane isomers. These values are estimates and may vary slightly in different solvents and at different magnetic field strengths.

Predicted ¹H NMR Chemical Shifts (ppm)

| Isomer | Methyl Protons | Methylene Protons | Methine Protons |

| 2,2,6,6-Tetramethylheptane | ~0.8-1.0 (s) | ~1.1-1.3 (m) | - |

| This compound | ~0.8-1.1 (s, d) | ~1.2-1.4 (m) | ~1.5-1.7 (m) |

| 3,3,4,4-Tetramethylheptane | ~0.8-1.0 (t) | ~1.2-1.4 (q) | - |

Predicted ¹³C NMR Chemical Shifts (ppm)

| Isomer | Methyl Carbons | Methylene Carbons | Methine Carbons | Quaternary Carbons |

| 2,2,6,6-Tetramethylheptane | ~28-32 | ~40-45 | - | ~30-35 |

| This compound | ~15-30 | ~35-40 | ~40-45 | ~35-40 |

| 3,3,4,4-Tetramethylheptane | ~8-12 | ~25-30 | - | ~38-42 |

Disclaimer: The NMR data presented is predicted and should be used as a guide for interpretation. Experimental verification is recommended.

Visualized Workflows

The following diagrams illustrate the logical workflow for the structural elucidation of tetramethylheptane isomers.

Caption: Overall experimental workflow for isomer elucidation.

Caption: Logical flow for structure determination.

Conclusion

The structural elucidation of tetramethylheptane isomers requires a multi-technique analytical approach. Gas chromatography provides the necessary separation of these closely related compounds, while mass spectrometry and nuclear magnetic resonance spectroscopy offer detailed structural information. By combining the data from these techniques, it is possible to unambiguously identify individual tetramethylheptane isomers. This guide provides the foundational experimental protocols and expected data to aid researchers in this challenging analytical task.

An In-depth Technical Guide to the Synthesis of Sterically Hindered Alkanes

For Researchers, Scientists, and Drug Development Professionals

The construction of sterically hindered alkanes, particularly those containing quaternary carbon centers, presents a significant challenge in organic synthesis. The inherent steric repulsion in these molecules necessitates the use of specialized synthetic methodologies. This guide provides a comprehensive overview of both classical and modern techniques for the synthesis of these complex structures, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

Classical Approaches to Sterically Hindered Alkane Synthesis

While often limited by steric constraints, several classical methods remain relevant for the synthesis of certain sterically hindered alkanes.

Corey-House Synthesis

The Corey-House synthesis is a powerful tool for the formation of C-C bonds and can be adapted for the synthesis of some sterically hindered alkanes. This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2]

Workflow for Corey-House Synthesis:

Caption: General workflow for the Corey-House synthesis of alkanes.

Limitations: The Corey-House reaction is most effective with primary alkyl halides as the coupling partner. Secondary and tertiary alkyl halides are prone to elimination side reactions, which significantly reduces the yield of the desired alkane.[3]

Grignard Reactions

Grignard reagents (RMgX) are versatile nucleophiles used to form carbon-carbon bonds. For the synthesis of sterically hindered alkanes, a common strategy involves the reaction of a Grignard reagent with a sterically hindered ketone to form a tertiary alcohol, which is subsequently deoxygenated.

Challenges with Sterically Hindered Ketones: With highly hindered ketones, the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition. Reduction of the ketone can also be a competing side reaction.[4]

Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

-

Apparatus: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]

-

Grignard Reagent Formation: Magnesium turnings are placed in a flask with anhydrous diethyl ether. A solution of the alkyl halide in anhydrous ether is added dropwise. The reaction is initiated, often with the aid of a small crystal of iodine or gentle heating.[5]

-

Addition to Ketone: A solution of the sterically hindered ketone in anhydrous ether is added slowly to the prepared Grignard reagent at a controlled temperature, typically 0 °C or lower, to manage the exothermic reaction.[5]

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting tertiary alcohol is then purified by chromatography or crystallization.[6]

The subsequent deoxygenation of the tertiary alcohol to the corresponding alkane can be achieved through various methods, such as reduction of a corresponding tosylate or xanthate.

Modern Catalytic Methods

Modern transition-metal catalysis has opened new avenues for the construction of sterically demanding C-C bonds with high efficiency and selectivity.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have proven particularly effective in coupling sterically hindered alkyl halides. These reactions can tolerate a wide range of functional groups and can be used to create quaternary carbon centers.[7][8]

General Scheme for Nickel-Catalyzed Cross-Coupling:

Caption: Nickel-catalyzed cross-coupling for hindered alkane synthesis.

Quantitative Data for Nickel-Catalyzed Cross-Coupling:

| R-X (Alkyl Halide) | R'-M (Organometallic) | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-adamantyl bromide | PhZnCl | NiCl₂(dppp) | THF | 60 | 12 | 85 | [9] |

| tert-butyl bromide | MeMgBr | Ni(acac)₂/dppf | NMP | 25 | 24 | 78 | [8] |

| 1-bromoadamantane | (CH₂)₅Zn | Ni(COD)₂/PCy₃ | THF | 80 | 12 | 92 | [9] |

Radical-Mediated Syntheses

Radical reactions offer a powerful alternative for the formation of sterically congested C-C bonds, as radical intermediates are less sensitive to steric hindrance than their ionic counterparts.[10]

Photoredox Catalysis for C-H Functionalization of Adamantane: A notable application of radical chemistry is the direct C-H functionalization of alkanes. For instance, adamantane can be functionalized at its bridgehead positions using photoredox catalysis to generate an adamantyl radical, which can then be coupled with various partners.[11]

Experimental Protocol: Radical-Mediated Synthesis of Adjacent Quaternary Centers

-

Reactants: A solution of the radical precursor (e.g., a tertiary alkyl iodide), an alkene, and a radical initiator (e.g., AIBN or a photoredox catalyst) is prepared in a degassed solvent.[10][12]

-

Reaction Conditions: The reaction mixture is heated or irradiated with light of a suitable wavelength to initiate radical formation.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate the desired alkane with adjacent quaternary centers.[12]

Synthesis of Caged and Highly Branched Alkanes

The synthesis of caged hydrocarbons like adamantane and other highly branched structures epitomizes the challenges of constructing sterically hindered alkanes.

Synthesis of Adamantane Derivatives

The adamantane scaffold is a common motif in medicinal chemistry and materials science. Its synthesis and functionalization often rely on rearrangement reactions or direct C-H functionalization.[1][13]

Logical Pathway for Adamantane Functionalization:

Caption: A common pathway for the functionalization of adamantane.

Quantitative Data for Adamantane Synthesis and Functionalization:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Dicyclopentadiene | AlCl₃/HCl | Adamantane | 15-20 | [1] |

| Adamantane | Br₂ | 1,3-Dibromoadamantane | 90 | [14] |

| 1-Bromoadamantane | Acrylonitrile, Photoredox catalyst | 1-(2-cyanoethyl)adamantane | 75 | [11] |

Purification of Sterically Hindered Alkanes

The purification of highly branched and sterically hindered alkanes can be challenging due to their nonpolar nature and often similar physical properties to side products.

Common Purification Techniques:

-

Column Chromatography: Silica gel chromatography is often the primary method for purification. Due to the low polarity of these alkanes, nonpolar eluents such as hexanes or petroleum ether are typically used.

-

Recrystallization: For solid alkanes, recrystallization from a suitable solvent can be an effective purification method.

-

Distillation: For volatile liquid alkanes, fractional distillation can be used for purification, although it may be less effective for isomers with close boiling points.[6]

This guide provides a foundational understanding of the key synthetic strategies for accessing sterically hindered alkanes. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For more detailed information, the cited references should be consulted.

References

- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-catalyzed cross-couplings of unactivated secondary and tertiary alkyl halides and photoinduced copper-mediated asymmetric C-N cross-couplings [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. anselm.edu [anselm.edu]

- 14. A Facile Route to 1,3,5,7-Tetraaminoadamantane. Synthesis of 1,3,5,7-Tetranitroadamantane. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

A Comprehensive Technical Guide to the IUPAC Nomenclature of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the systematic naming conventions for highly branched alkanes as established by the International Union of Pure and Applied Chemistry (IUPAC). It is designed to serve as a valuable resource for professionals in the fields of chemical research, drug development, and related scientific disciplines where a precise and unambiguous system of nomenclature is paramount. This document details the foundational and advanced rules for naming complex acyclic and cyclic alkanes, provides experimental protocols for their structural characterization, and presents quantitative data to aid in their identification.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system provides a logical and systematic approach to naming organic compounds, ensuring that every distinct compound has a unique name.[1][2] The naming of alkanes, the simplest class of organic compounds, forms the foundation of this system.

Identifying the Principal Carbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms in the molecule, which is designated as the parent chain.[1][3][4] This chain provides the base name of the alkane (e.g., hexane for a six-carbon chain, heptane for a seven-carbon chain). In cases where two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][4]

Numbering the Principal Chain

Once the parent chain is identified, it must be numbered consecutively from one end to the other. The numbering should begin from the end that gives the lowest possible number to the first substituent.[5] This is known as the "lowest locant rule." If there is a tie, the chain is numbered to give the lowest possible number to the second substituent, and so on.

Naming and Locating Substituents

Groups attached to the parent chain are called substituents. For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane becomes methyl, ethane becomes ethyl).[1][3] The position of each substituent on the parent chain is indicated by its locant, the number of the carbon atom to which it is attached.

When multiple identical substituents are present, prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate their number.[3][4] The locants for each of these identical substituents must be included in the name, separated by commas. It is important to note that these multiplying prefixes are generally ignored when alphabetizing the substituents.[6] However, prefixes like "iso" and "neo" are considered part of the substituent name for alphabetization purposes, while "sec-" and "tert-" are not.

Nomenclature of Highly Complex and Branched Alkanes

The systematic naming of highly branched alkanes requires the application of more advanced IUPAC rules, particularly when dealing with complex substituents.

Naming Complex Substituents

A complex substituent is a substituent that is itself branched. To name a complex substituent, the following steps are taken:

-

The carbon atom of the substituent that is attached to the parent chain is designated as carbon number 1.

-

The longest continuous carbon chain starting from this point of attachment is identified as the base name of the substituent.

-

The substituents on this branched chain are numbered and named.

-

The entire name of the complex substituent is enclosed in parentheses.[3][4]

For example, a substituent with the structure -CH(CH₃)CH₂CH₃ would be named (1-methylpropyl).

When alphabetizing, the entire name of the complex substituent, including any numerical prefixes within the parentheses, is considered. For instance, a (1,2-dimethylpropyl) group would be alphabetized under 'd'.

Handling Multiple Complex Substituents

If a molecule contains multiple identical complex substituents, prefixes such as "bis-" (for two), "tris-" (for three), and "tetrakis-" (for four) are used instead of "di-", "tri-", and "tetra-". This is to avoid ambiguity with the numbering within the complex substituent itself.

Nomenclature of Cyclic and Polycyclic Alkanes

The IUPAC system also provides specific rules for naming alkanes containing one or more rings.

Monocyclic Alkanes

Cycloalkanes with a single ring are named by adding the prefix "cyclo-" to the name of the corresponding straight-chain alkane with the same number of carbon atoms.[3] Substituents on the ring are named and numbered. If there is only one substituent, no number is needed. If there are multiple substituents, the ring is numbered to give the substituents the lowest possible locants, with alphabetical order being the deciding factor in case of a tie.

Bicyclic and Spiro Alkanes

Bicyclic compounds contain two fused or bridged rings, while spiro compounds have two rings connected at a single carbon atom.

-

Bicyclo Compounds: These are named using the prefix "bicyclo-", followed by brackets containing the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. The name is completed with the alkane name corresponding to the total number of carbon atoms in the rings.

-

Spiro Compounds: These are named using the prefix "spiro-", followed by brackets containing the number of carbon atoms in each ring connected to the spiro-carbon, listed in ascending order. The name is completed with the alkane name corresponding to the total number of carbon atoms in the rings.

Experimental Protocols for Structural Elucidation

The correct IUPAC name of a highly branched alkane can only be assigned after its structure has been unambiguously determined. The following are key experimental techniques and protocols for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the connectivity of atoms in a molecule.

Protocol for ¹H and ¹³C NMR Analysis of a Highly Branched Alkane:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified alkane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.[7] For highly viscous or solid samples, gentle warming or sonication may be necessary to ensure complete dissolution.[8]

-

Ensure the sample is free of particulate matter.

-

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: For complex structures, two-dimensional NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings between adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each chemical environment.

-

Analyze the chemical shifts, coupling constants (in ¹H NMR), and correlations (in 2D NMR) to assemble the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the components of a mixture and to determine their molecular weight and fragmentation patterns, which can aid in structural identification.

Protocol for GC-MS Analysis of a Branched Alkane Mixture:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of 10-100 ppm.

-

If necessary, filter the sample to remove any particulate matter.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Use a non-polar capillary column (e.g., DB-1, HP-5MS) suitable for hydrocarbon analysis.

-

Set up a temperature program that starts at a low temperature (e.g., 40-60 °C) and ramps up to a high temperature (e.g., 300-320 °C) to elute the branched alkanes. The ramp rate will affect the separation.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Operate in electron ionization (EI) mode at 70 eV.

-

Set the mass range to scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion of the expected compounds.

-

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Analysis:

-

Identify the peaks in the TIC. The retention time can be compared to standards or used to calculate Kovats retention indices for tentative identification.[11][12]

-

Analyze the mass spectrum of each peak. The molecular ion (M⁺) gives the molecular weight. The fragmentation pattern provides clues about the branching structure of the alkane.

-

Quantitative Data Presentation

The following tables summarize key quantitative data for the characterization of highly branched alkanes.

Table 1: Physical Properties of Selected Alkanes

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| n-Octane | C₈H₁₈ | 114.23 | 125.7 |

| 2-Methylheptane | C₈H₁₈ | 114.23 | 117.6 |

| 2,2,4-Trimethylpentane | C₈H₁₈ | 114.23 | 99.2 |

| n-Decane | C₁₀H₂₂ | 142.28 | 174.1 |

| 2,2,3,3-Tetramethylhexane | C₁₀H₂₂ | 142.28 | 165.5 |

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in Alkanes

| Type of Carbon | Chemical Shift Range (ppm) |

| Primary (CH₃) | 10 - 15 |

| Secondary (CH₂) | 16 - 25 |

| Tertiary (CH) | 25 - 35 |

| Quaternary (C) | 30 - 40 |

Note: These are general ranges and can be influenced by the surrounding chemical environment.[13]

Table 3: Typical ¹H NMR Chemical Shifts for Protons in Alkanes

| Type of Proton | Chemical Shift Range (ppm) |

| Methyl (CH₃) | 0.7 - 1.0 |

| Methylene (CH₂) | 1.2 - 1.5 |

| Methine (CH) | 1.4 - 1.8 |

Note: These are general ranges and can be influenced by the surrounding chemical environment.

Visualization of Logical Relationships and Workflows

Diagrams created using the DOT language provide a clear visual representation of the logical processes involved in the nomenclature and characterization of highly branched alkanes.

Caption: Logical workflow for the systematic IUPAC naming of a branched alkane.

Caption: Experimental workflow for the structural elucidation and naming of a branched alkane.

References

- 1. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 2. adichemistry.com [adichemistry.com]

- 3. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Kovats retention index - Wikipedia [en.wikipedia.org]

- 12. lotusinstruments.com [lotusinstruments.com]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Isomerism of C11H24 Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomerism in Undecane

In the field of organic chemistry, isomerism describes the phenomenon where molecules possess the identical molecular formula but exhibit different structural arrangements of atoms. For alkanes with the general formula CₙH₂ₙ₊₂, the number of possible structural (or constitutional) isomers grows rapidly as the number of carbon atoms increases. The alkane with the molecular formula C₁₁H₂₄, known as undecane, is a prime example of this complexity. There are 159 distinct structural isomers for undecane, each with unique physical, chemical, and spectroscopic properties.[1]

This guide provides a comprehensive technical overview of the isomers of C₁₁H₂₄, focusing on the relationship between structure and physical properties, detailed experimental protocols for their separation and characterization, and their limited but specific roles in biological signaling.

Structure-Property Relationships

The structural variations among C₁₁H₂₄ isomers, primarily the degree and nature of branching in the carbon chain, have a profound impact on their physical properties. A key principle is that increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to the straight-chain isomer, n-undecane.[1] Melting points are influenced by both branching and molecular symmetry, with more symmetrical molecules often exhibiting higher melting points due to more efficient packing in the crystal lattice.

Quantitative Data on C₁₁H₂₄ Isomers

The following table summarizes key physical properties for n-undecane and a selection of its branched isomers to illustrate the impact of structural differences.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | Undecane | 196 | -26 | 0.740 |

| Iso-undecane | 2-Methyldecane | 189.3[2] | -48.9[2] | 0.737[3] |

| Anteiso-undecane | 3-Methyldecane | 189.1[4] | -92.9[4] | 0.742[4] |

| - | 2,3-Dimethylnonane | 186[5] | -57.1 (est.)[5] | 0.744[5] |

| - | 2,2-Dimethylnonane | 177.1[6] | - | 0.743[7] |

| - | 2,2,3,3-Tetramethylheptane | 181[8] | - | 0.769[8] |

Data sourced from multiple chemical databases. Note that estimated values are common for less-studied isomers.

Experimental Protocols

The separation and characterization of C₁₁H₂₄ isomers present a significant analytical challenge due to their similar chemical properties and often close boiling points. Advanced analytical techniques are required for their resolution and identification.

Separation: Gas Chromatography (GC)

Gas chromatography is the premier technique for separating volatile mixtures of alkane isomers. The separation is based on the differential partitioning of isomers between a gaseous mobile phase and a liquid stationary phase within a long capillary column.

Methodology for GC Analysis of a C₁₁H₂₄ Isomer Mixture:

-

Sample Preparation: Dilute the C₁₁H₂₄ isomer mixture in a volatile, high-purity solvent such as hexane to a final concentration of approximately 50-100 mg/L.[9] Transfer an aliquot to a 1.5 mL autosampler vial. An n-alkane standard mixture (e.g., C₈-C₂₀) should be prepared similarly to calibrate retention times.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID), suitable for hydrocarbon analysis.

-

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., SH-I-1MS, DB-1, or equivalent), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: High-purity helium or hydrogen, set to a constant flow rate (e.g., 1-2 mL/min).[10]

-

-

GC Parameters:

-

Inlet Temperature: 280 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injection Volume: 1.0 µL.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 200 °C.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

Detector Temperature (FID): 300 °C.

-

-

Data Acquisition and Analysis:

-

Inject the n-alkane standard to establish retention times for linear alkanes.

-

Inject the unknown C₁₁H₂₄ sample.

-

Identify peaks by comparing their retention times to standards and by analyzing retention indices. Generally, for a given carbon number, more branched isomers will have shorter retention times on non-polar columns than their less branched counterparts.

-

Quantify the relative abundance of each isomer by integrating the peak areas.

-

Characterization: Mass Spectrometry (MS) and NMR Spectroscopy

When coupled with GC, mass spectrometry provides definitive identification by determining the molecular weight and providing structural information through fragmentation patterns.

Methodology for GC-MS Characterization:

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis:

-

Molecular Ion (M⁺•): For all C₁₁H₂₄ isomers, the molecular ion peak will appear at a mass-to-charge ratio (m/z) of 156. The intensity of this peak is often low for highly branched alkanes.[11][12]

-

Fragmentation Pattern: The key to distinguishing isomers lies in their fragmentation. Alkanes fragment to form a series of carbocations.

-

Straight-chain alkanes show a characteristic pattern of ion clusters separated by 14 mass units (corresponding to CH₂ groups), with decreasing intensity as the fragment mass increases.[13]

-

Branched alkanes fragment preferentially at the branching point to form the most stable secondary or tertiary carbocations.[14] The loss of the largest alkyl substituent at a branch point is typically favored.[14] For example, 2-methyldecane will show an enhanced peak corresponding to the loss of a large alkyl radical, which helps pinpoint the branch location.

-

-

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in an isomer.

Methodology for NMR Characterization:

-

Sample Preparation: Dissolve a purified isomer sample (5-10 mg) in an appropriate deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Chemical Shift: Protons in alkanes are highly shielded and typically resonate in the 0.7-1.5 ppm range.[15]

-

Integration: The integral of each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent protons, as described by the n+1 rule. This is crucial for determining the structure around a given proton.

-

-

¹³C NMR Spectroscopy:

-

Chemical Shift: Alkane carbons typically appear in the 10-60 ppm range. The exact shift depends on the carbon type (methyl, methylene, methine, quaternary) and its local environment.[16]

-

Number of Signals: The number of unique signals in a proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule, which is a direct reflection of its symmetry.[17] For example, the high symmetry of 2,2,4,4-tetramethylheptane would result in significantly fewer signals than a less symmetric isomer like 2,3-dimethylnonane.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90, DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, providing essential information for assembling the carbon skeleton.

-

Visualizations of Workflows and Relationships

Diagrams created using the Graphviz DOT language help to visualize complex processes and relationships relevant to the study of C₁₁H₂₄ isomers.

Caption: General workflow for the separation and characterization of C₁₁H₂₄ isomers.

Caption: Relationship between carbon chain branching and boiling point in C₁₁H₂₄ isomers.

Biological Significance and Signaling

While complex alkanes are not typically involved in intracellular signaling pathways relevant to drug development, n-undecane serves as a critical semiochemical in the natural world. It functions as a pheromone for various insects.

-

Alarm Pheromone: In many ant species, undecane is a major component of the Dufour's gland secretion and acts as an alarm pheromone, increasing activity and recruiting nestmates in response to a threat.[18]

-

Sex Attractant: It is also used as a mild sex attractant for various species of moths and cockroaches.[1]

This form of chemical communication is a type of signaling, albeit external between organisms rather than internal within an organism.

Caption: Simplified pathway of undecane as an ant alarm pheromone.

References

- 1. Undecane - Wikipedia [en.wikipedia.org]

- 2. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methyldecane [chemister.ru]

- 4. 3-Methyldecane|lookchem [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2,2-dimethylnonane [chemister.ru]

- 7. chemnet.com [chemnet.com]

- 8. This compound [stenutz.eu]

- 9. shimadzu.co.uk [shimadzu.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

- 12. whitman.edu [whitman.edu]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Alkanes | OpenOChem Learn [learn.openochem.org]

- 16. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analysis of 2,2,3,3-Tetramethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,3,3-Tetramethylheptane is a highly branched aliphatic hydrocarbon. As with other branched alkanes, its analysis is pertinent in fields such as petrochemical analysis, environmental monitoring, and as a potential impurity or reference compound in various chemical syntheses. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of such volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and expected mass spectrometric fragmentation patterns.

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent single quadrupole or ion trap MS)

-

GC Column: Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

-

Injector: Split/Splitless Inlet

-

Autosampler: G4513A (or equivalent)

-

Vials: 2 mL amber glass vials with PTFE/silicone septa

-

Solvents: Hexane or Dichloromethane (GC grade)

-

Internal Standard: n-Dodecane or other suitable n-alkane not present in the sample.

Experimental Protocols

1. Sample Preparation

For qualitative and quantitative analysis, samples containing this compound should be prepared in a volatile organic solvent.

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in hexane. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. For quantitative analysis, add a fixed concentration of an internal standard (e.g., n-dodecane at 10 µg/mL) to each calibration standard and sample.

-

Sample Extraction (from a matrix): For samples in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.[1]

-

LLE Protocol: Mix the sample with an equal volume of an immiscible organic solvent (e.g., hexane). Vortex thoroughly and allow the layers to separate. Collect the organic layer for analysis.[1]

-

SPE Protocol: Use a non-polar SPE cartridge (e.g., C18). Condition the cartridge with the solvent, load the sample, wash away polar impurities, and then elute the hydrocarbon fraction with a non-polar solvent.[1]

-

-

Final Dilution: Dilute the final extract or standard to the desired concentration range for GC-MS analysis. A typical starting concentration is around 10 µg/mL.[2]

2. GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may be optimized for specific instrumentation and applications.

| Parameter | Value | Rationale |

| GC Inlet | ||

| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte and solvent. |

| Oven Program | ||

| Initial Temperature | 50 °C, hold for 2 min | Allows for solvent focusing and sharp initial peaks. |

| Ramp Rate | 10 °C/min to 200 °C | Provides good separation of C11 isomers.[3] |

| Final Temperature | 200 °C, hold for 5 min | Ensures elution of any higher boiling compounds. |

| Column | ||

| Carrier Gas | Helium | Inert carrier gas compatible with MS. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |

| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |

| Quadrupole Temp | 150 °C | Standard operating temperature. |

| Mass Range | m/z 40-200 | Covers the expected mass range of fragments for C11H24. |

| Scan Rate | 2 scans/sec | Adequate for capturing peak shapes from a capillary column. |

Data Presentation

For quantitative analysis, a calibration curve should be generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

| Analyte | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ions (m/z) |

| This compound | To be determined | 57, 71 | 85, 99 |

| n-Dodecane (Internal Standard) | To be determined | 57, 71 | 85, 99 |

Retention times and ion ratios should be confirmed with an authentic standard.

Mass Spectral Interpretation

The mass spectrum of this compound is not widely available in public libraries. However, based on the principles of alkane fragmentation, a predicted spectrum can be described. Highly branched alkanes often show a very weak or absent molecular ion peak (M+• at m/z 156 for C11H24).[4][5] Fragmentation is dominated by cleavage at the points of branching to form the most stable carbocations.[4]

For this compound, the key fragmentation pathways are expected to involve the cleavage of the C3-C4 bond, which is a quaternary-quaternary carbon bond. This would lead to the formation of highly stable tertiary carbocations.

-

Primary Fragmentation: Cleavage at the C3-C4 bond would yield a tert-heptyl cation and a tert-butyl radical, or vice versa. The most prominent peaks are therefore expected to be related to these structures.

-

Expected Key Fragments:

-

m/z 57 (C4H9+): Represents the tert-butyl cation, which is very stable. This is often the base peak in the mass spectra of compounds containing a tert-butyl group.

-

m/z 99 (C7H15+): Represents the tert-heptyl cation resulting from the C3-C4 cleavage.

-

Loss of a Propyl Radical (M-43): Resulting in a fragment at m/z 113.

-

Loss of a Butyl Radical (M-57): Resulting in a fragment at m/z 99.

-

The overall spectrum will be characterized by a series of fragment ions separated by 14 amu (CH2 groups), with enhanced abundance for ions formed at branch points.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method, including sample preparation, instrument parameters, and data analysis guidelines, is suitable for the qualitative and quantitative determination of this highly branched alkane in various sample matrices. The predicted mass spectral fragmentation provides a basis for the identification of this compound in the absence of a library spectrum. Researchers can adapt this protocol to their specific needs and instrumentation.

References

Application Notes and Protocols for the Purification of 2,2,3,3-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2,2,3,3-tetramethylheptane. The following methods are described: fractional distillation, preparative gas chromatography (preparative GC), and crystallization. These techniques can be employed to achieve high purity levels of the target compound, suitable for various research, development, and pharmaceutical applications.

Compound Properties

Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | 181 °C (at 1 atm) |

| Melting Point | -57.06 °C (estimate)[1] |

| Density | 0.769 g/mL |

| Refractive Index | 1.431 |

Potential Impurities

The nature and quantity of impurities in a sample of this compound will depend on its synthetic route. A common method for synthesizing highly branched alkanes is through Grignard reactions. Potential impurities from such a synthesis may include:

-

Unreacted starting materials: Such as the corresponding alkyl halide and ketone.

-

Side-products from the Grignard reaction: Including elimination products or other isomeric alkanes.

-

Solvents and reagents: Residual amounts of solvents like diethyl ether or tetrahydrofuran, and other reagents used in the synthesis.

Purification Techniques

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with different boiling points. Due to the relatively high boiling point of the target compound, vacuum fractional distillation is recommended to prevent thermal degradation and to allow for distillation at a lower temperature.

Protocol for Vacuum Fractional Distillation:

-

Apparatus Setup:

-

Assemble a vacuum fractional distillation apparatus, including a round-bottom flask, a Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Ensure all glassware joints are properly sealed with vacuum grease.

-

Place a stir bar in the distillation flask for smooth boiling.

-

-

Procedure:

-

Charge the crude this compound into the round-bottom flask.

-

Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

-

Gradually heat the distillation flask using a heating mantle.

-

Monitor the temperature at the head of the distillation column.

-

Collect fractions based on the boiling point at the reduced pressure. The boiling point of this compound will be significantly lower under vacuum.

-

Discard the initial fraction which may contain lower-boiling impurities.

-

Collect the main fraction corresponding to the boiling point of pure this compound.

-

Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides (if ether solvents were used in prior steps).

-

Expected Purity: The final purity will depend on the efficiency of the fractional distillation column and the boiling point differences between the target compound and its impurities. Purity of >98% can often be achieved.

Workflow for Fractional Distillation:

Preparative Gas Chromatography (Preparative GC)